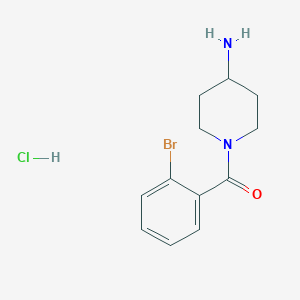
(4-アミノピペリジン-1-イル)(2-ブロモフェニル)メタノン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride is a chemical compound with the molecular formula C12H16BrClN2O and a molecular weight of 319.63 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.
科学的研究の応用
(4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
準備方法
The synthesis of (4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with 2-bromobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
(4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
作用機序
The mechanism of action of (4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
(4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride can be compared with other similar compounds such as:
- (4-Aminopiperidin-1-yl)(2-chlorophenyl)methanone hydrochloride
- (4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride
- (4-Aminopiperidin-1-yl)(2-iodophenyl)methanone hydrochloride
生物活性
(4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride, a compound with the chemical formula C12H15BrN2O·HCl, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name: (4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride
- Molecular Weight: 319.63 g/mol
- CAS Number: 1286274-69-8
The biological activity of (4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride is primarily attributed to its interactions with various molecular targets. The compound is believed to act as an inhibitor of specific enzymes and receptors, altering their activity and leading to various therapeutic effects.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially influencing conditions such as inflammation and cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the piperidine ring and the bromophenyl moiety can significantly affect the compound's potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substituting bromine with other halogens | Alters binding affinity to targets |
| Varying the piperidine substituents | Modifies solubility and bioavailability |
In Vitro Studies
In vitro studies have demonstrated that (4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride exhibits significant activity against various cancer cell lines. For example, it has shown promising results in inhibiting cell proliferation in breast cancer models, suggesting potential applications in oncology.
Case Study: Anticancer Activity
A notable study investigated the compound's effects on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM. This suggests that the compound may serve as a lead for further development in anticancer therapies.
Safety and Toxicology
While exploring the biological activities, it is also essential to consider the safety profile of (4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to fully elucidate its safety profile.
特性
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-bromophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15;/h1-4,9H,5-8,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSALFVWUOXJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














